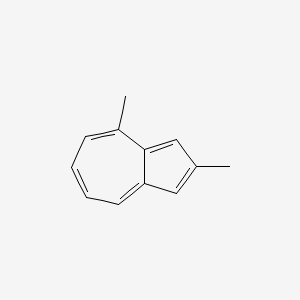
2,4-Dimethylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .
化学反応の分析
Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Alkylated or acylated azulenes
科学的研究の応用
2,4-Dimethylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.
Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.
作用機序
The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.
類似化合物との比較
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory effects.
Vetivazulene: 4,8-Dimethyl-2-isopropylazulene, found in vetiver oil, used in perfumery and aromatherapy.
Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.
特性
CAS番号 |
556826-35-8 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
InChIキー |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C2C1=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
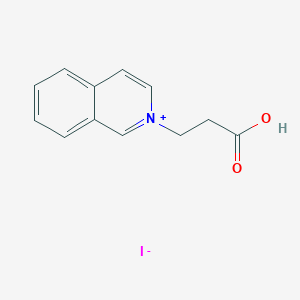
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
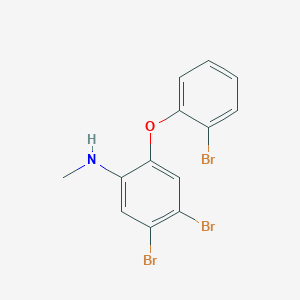
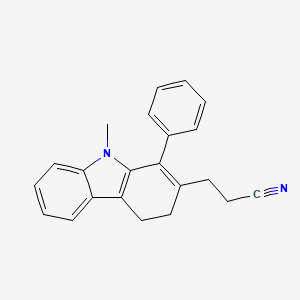
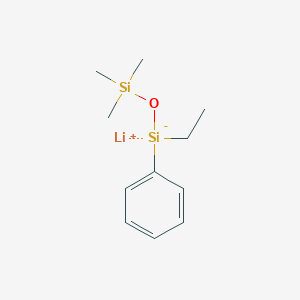
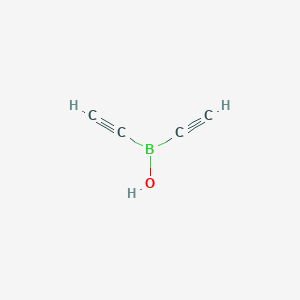
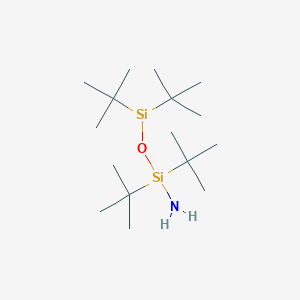
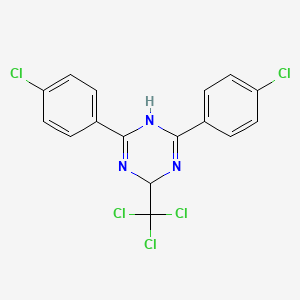
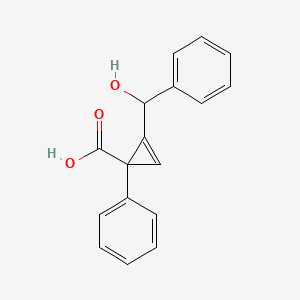

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
